

Guvacoline hydrochloride chemical structure and properties

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Compound of Interest

Compound Name: Guvacoline hydrochloride

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An In-Depth Technical Guide to Guvacoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guvacoline hydrochloride, the hydrochloride salt of the pyridine alkaloid guvacoline, is a compound of significant interest in neuropharmacology. As a non-selective muscarinic acetylcholine receptor agonist, it serves as a valuable tool for studying the cholinergic system. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacological actions of **guvacoline hydrochloride**, intended to support research and drug development endeavors.

Chemical Structure and Properties

Guvacoline hydrochloride is the methylated form of guvacine, another alkaloid found in the areca nut.^[1] Its chemical structure consists of a tetrahydropyridine ring with a methyl ester group at the C3 position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Chemical Structure:

 Chemical structure of Guvacoline

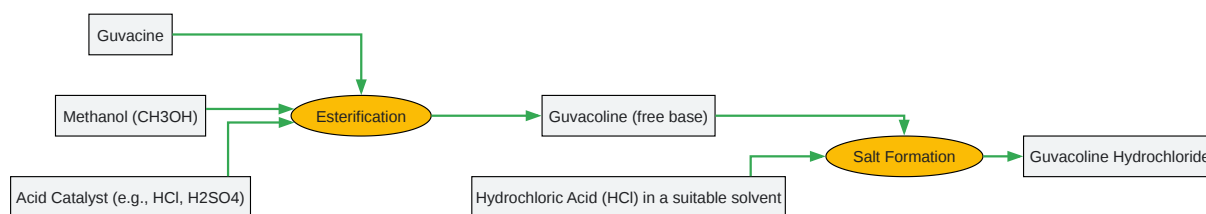
Figure 1. Chemical Structure of Guvacoline.Table 1: Chemical and Physical Properties of **Guvacoline Hydrochloride**

Property	Value	Reference(s)
IUPAC Name	methyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride	
Synonyms	Norarecoline hydrochloride, Guvacine methyl ester hydrochloride	[2]
CAS Number	6197-39-3	[3]
Molecular Formula	C ₇ H ₁₂ ClNO ₂	[3]
Molecular Weight	177.63 g/mol	[2]
Melting Point	121-122 °C	[4]
Solubility	Soluble in DMSO	[4]
pKa (estimated)	7.0 - 9.0 (Estimated based on similar tetrahydropyridine derivatives)	[5][6][7][8]

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of **guvacoline hydrochloride** is not readily available in the public domain, the chemical literature suggests that it can be synthesized from its precursor, guvacine.[9] The most probable synthetic route involves the esterification of the carboxylic acid group of guvacine with methanol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt.

Proposed Synthesis Workflow:



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A proposed workflow for the synthesis of **Guvacoline Hydrochloride**.

Experimental Protocol: Esterification of Guvacine (General Procedure)

A detailed experimental protocol for the specific synthesis of guvacoline is not available. However, a general procedure for the esterification of a carboxylic acid like guvacine would typically involve the following steps. Note: This is a generalized protocol and would require optimization for the specific synthesis of guvacoline.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guvacine in an excess of anhydrous methanol.
- **Catalyst Addition:** Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or dry hydrogen chloride gas, to the solution while stirring.
- **Reflux:** Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Neutralization and Extraction:** After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as sodium bicarbonate solution. Extract the guvacoline free base into an organic solvent like dichloromethane or ethyl acetate.

- **Purification:** Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude guvacoline. The crude product can be further purified by column chromatography.
- **Salt Formation:** To obtain the hydrochloride salt, dissolve the purified guvacoline free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of hydrochloric acid in the same or a miscible solvent dropwise until precipitation is complete.
- **Isolation:** Collect the precipitated **guvacoline hydrochloride** by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific experimental NMR data for **guvacoline hydrochloride** is not readily available in public databases. However, based on the known structure, the expected chemical shifts can be predicted.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for Guvacoline

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
H2	~3.0-3.5 (m)	~45-50
H4	~2.2-2.6 (m)	~25-30
H5	~3.0-3.5 (m)	~50-55
H6	~6.8-7.2 (t)	~135-140
OCH_3	~3.7 (s)	~51-53
C=O	-	~165-170
C3	-	~125-130

Experimental Protocol: NMR Spectroscopy (General Procedure)

A standard protocol for obtaining ^1H and ^{13}C NMR spectra of a hydrochloride salt like **guvacoline hydrochloride** would involve:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **guvacoline hydrochloride** in a suitable deuterated solvent (e.g., D_2O , CD_3OD , or DMSO-d_6) in a 5 mm NMR tube.
- **Instrument Setup:** Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **^1H NMR Acquisition:** Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled one-dimensional carbon spectrum. Typical parameters include a $30\text{-}45^\circ$ pulse, a larger spectral width (e.g., 0-200 ppm), a relaxation delay of 2-10 seconds, and a significantly larger number of scans compared to the ^1H spectrum.

Infrared (IR) Spectroscopy

A specific experimental FTIR spectrum for **guvacoline hydrochloride** is not publicly available. However, the expected characteristic absorption bands can be predicted based on its functional groups.

Table 3: Predicted IR Absorption Bands for **Guvacoline Hydrochloride**

Functional Group	Expected Wavenumber (cm^{-1})
N-H stretch (secondary amine salt)	2700-2250 (broad)
C=O stretch (ester)	1750-1735
C=C stretch (alkene)	1680-1620
C-O stretch (ester)	1300-1000
C-N stretch (amine)	1250-1020

Experimental Protocol: FTIR Spectroscopy (General Procedure)

A general protocol for obtaining an FTIR spectrum of a solid sample like **guvacoline hydrochloride** using the KBr pellet method would be:

- **Sample Preparation:** Grind a small amount (1-2 mg) of **guvacoline hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
- **Spectrum Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum over the desired range (typically 4000-400 cm^{-1}).

Mass Spectrometry (MS)

The mass spectrum of guvacoline has been reported.^[10] The fragmentation pattern upon electron ionization (EI) can provide valuable structural information.

Mass Spectrum Analysis:

The mass spectrum of guvacoline shows a molecular ion peak ($[M]^+$) at m/z 141, corresponding to the molecular weight of the free base. Key fragmentation patterns of tetrahydropyridine and ester functionalities are expected.

Expected Fragmentation Pathways:

- **Loss of the methoxy group ($-\text{OCH}_3$):** This would result in a fragment ion at m/z 110.
- **Loss of the carbomethoxy group ($-\text{COOCH}_3$):** This would lead to a fragment ion at m/z 82.
- **Retro-Diels-Alder reaction:** Cleavage of the tetrahydropyridine ring can occur, leading to various smaller fragments.
- **Alpha-cleavage adjacent to the nitrogen atom:** This is a common fragmentation pathway for amines.^[11]

Experimental Protocol: Mass Spectrometry (General Procedure)

A general protocol for obtaining an EI mass spectrum would involve:

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** Ionize the sample using a high-energy electron beam (typically 70 eV).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and generate a mass spectrum.

Pharmacological Properties and Mechanism of Action

Guvacoline is a non-selective agonist of muscarinic acetylcholine receptors (mAChRs).[12] These receptors are G-protein coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[13][14][15]

Muscarinic Receptor Binding

The affinity of guvacoline for the different muscarinic receptor subtypes (M1-M5) can be determined using radioligand binding assays.

Experimental Protocol: Muscarinic Receptor Binding Assay (General Procedure)

A typical competition binding assay to determine the affinity of **guvacoline hydrochloride** for muscarinic receptors would involve the following steps:[16][17][18][19]

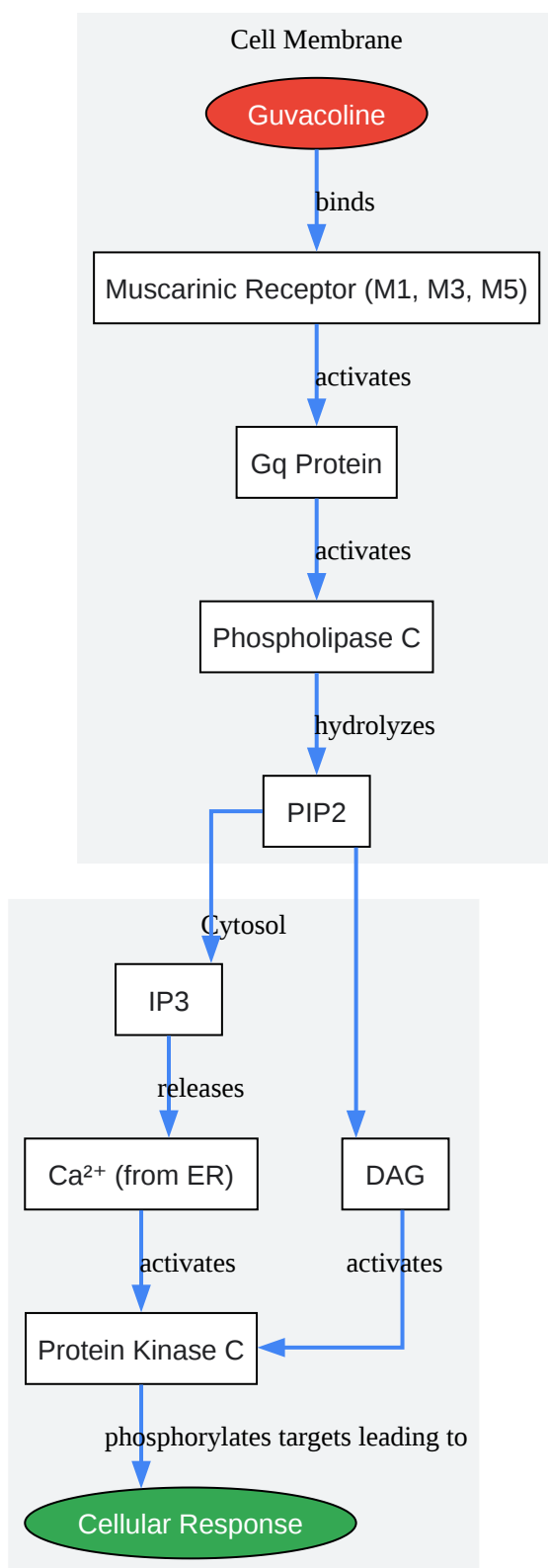
- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., CHO or HEK293 cells).
- **Assay Setup:** In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of **guvacoline hydrochloride**.

- Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
- Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
- Data Analysis: Determine the IC_{50} value (the concentration of **guvacoline hydrochloride** that inhibits 50% of the specific binding of the radioligand) and calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation.

Signaling Pathway

As a muscarinic agonist, guvacoline activates downstream signaling pathways upon binding to mAChRs. The specific pathway activated depends on the receptor subtype. M1, M3, and M5 receptors primarily couple to Gq/11 proteins, while M2 and M4 receptors couple to Gi/o proteins.[\[20\]](#)[\[21\]](#)

Gq/11-Mediated Signaling Pathway (Activated by M1, M3, M5 receptors):



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Gq-protein mediated signaling pathway activated by Guvacoline.

Upon binding of guvacoline to M1, M3, or M5 receptors, the associated Gq protein is activated. [22] The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[23][24]

Conclusion

Guvacoline hydrochloride is a key pharmacological tool for the investigation of the cholinergic system. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and mechanism of action. The provided data and experimental protocols are intended to facilitate further research into the therapeutic potential and physiological roles of this important muscarinic agonist.

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